molecular formula C17H19ClN2OS B195716 Chlorpromazine sulfoxide CAS No. 969-99-3

Chlorpromazine sulfoxide

Cat. No. B195716
CAS RN: 969-99-3
M. Wt: 334.9 g/mol
InChI Key: QEPPAOXKZOTMPM-JOCHJYFZSA-N
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Description

Chlorpromazine Sulfoxide is a derivative of Chlorpromazine Hydrochloride . It is a dopamine antagonist of the typical antipsychotic class of medications possessing additional antiadrenergic, antiserotonergic, anticholinergic, and antihistaminergic properties used for schizophrenia treatment . It is also used in adults to treat nausea and vomiting, anxiety before surgery, chronic hiccups, acute intermittent porphyria, and symptoms of tetanus .


Molecular Structure Analysis

The molecular structure of Chlorpromazine Sulfoxide is C17H19ClN2OS . The sulfoxide metabolite of chlorpromazine had a different conformation of the side chain. A boat axial conformation of the sulfoxy group was found for both metabolites .


Chemical Reactions Analysis

Chlorpromazine Sulfoxide is produced throughout the photolytic and photocatalytic conversions of chlorpromazine under aerobic conditions . The sulfoxide derivative of chlorpromazine does not appreciably bind to calmodulin and also fails to enhance the inward current .


Physical And Chemical Properties Analysis

The physical and chemical properties of Chlorpromazine Sulfoxide can be found in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

Photocatalysis in Water Treatment

Chlorpromazine sulfoxide has been studied for its stability and reactivity under photocatalytic conditions. Research indicates that when exposed to UV (A) and visible light in the presence of a heterogeneous photocatalyst like carbon-modified titanium dioxide (KRONOClean 7000), Chlorpromazine sulfoxide is highly stable . This suggests potential applications in water treatment, where persistent pharmaceutical pollutants require targeted removal. The compound’s resistance to degradation under visible light could inform the design of more efficient photocatalytic processes.

Pharmaceutical Residue Analysis

The detection and analysis of pharmaceutical residues in water systems are crucial for environmental monitoring. Chlorpromazine sulfoxide, being a persistent metabolite, serves as an indicator for the presence of antipsychotic pharmaceuticals in aquatic environments . Its analysis through techniques like HPLC-MS can help in assessing the efficacy of water treatment processes and the environmental impact of pharmaceuticals.

Photolytic Studies

Chlorpromazine sulfoxide’s formation and stability under different light conditions provide valuable insights into the photolytic pathways of chlorpromazine . Understanding these pathways is essential for predicting the environmental fate of pharmaceuticals and designing mitigation strategies against their potential ecological impacts.

Environmental Chemistry Research

The study of Chlorpromazine sulfoxide contributes to the broader field of environmental chemistry, particularly in understanding how pharmaceutical compounds interact with light and catalysts . This knowledge can be applied to predict the behavior of similar compounds in natural and engineered systems.

Advanced Oxidation Processes

In advanced oxidation processes (AOPs), Chlorpromazine sulfoxide’s stability under UV (A) irradiation suggests that it could be a challenging compound to remove . Research into its degradation could lead to the development of more effective AOPs for the treatment of pharmaceutical contaminants.

Photocatalyst Development

The interaction of Chlorpromazine sulfoxide with photocatalysts like KRONOClean 7000 under different light conditions can inform the development of new photocatalysts . These catalysts could be tailored to target specific pharmaceutical pollutants, enhancing the efficiency of photocatalytic water treatment systems.

Drug Metabolism and Pharmacokinetics

As a metabolite of chlorpromazine, Chlorpromazine sulfoxide is relevant to the study of drug metabolism and pharmacokinetics . Research into its formation and persistence could provide insights into the metabolic pathways of chlorpromazine and similar drugs.

Analytical Chemistry Method Development

The need to detect Chlorpromazine sulfoxide in environmental samples drives the development of new analytical methods . Improvements in detection sensitivity and specificity can enhance our ability to monitor pharmaceutical pollutants and assess their risks.

Safety and Hazards

Chlorpromazine Sulfoxide should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Chlorpromazine Sulfoxide is primarily used to treat psychiatric disorders such as schizophrenia, but it has other indications . Future research may focus on its other potential uses and its long-term effects. It’s also important to note that the conversion of chlorpromazine under photocatalytic conditions as well as photolytic conditions upon both UV (A) (365 nm) and visible (455 nm) light irradiation was investigated .

properties

IUPAC Name

3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPPAOXKZOTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871817
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorpromazine sulfoxide

CAS RN

969-99-3
Record name Chlorpromazine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=969-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Opromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opromazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPROMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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